Product packaging for Cyclopropyl 3,4-dichlorophenyl ketone(Cat. No.:CAS No. 136906-33-7)

Cyclopropyl 3,4-dichlorophenyl ketone

Cat. No.: B162676
CAS No.: 136906-33-7
M. Wt: 215.07 g/mol
InChI Key: KDVARTRUFLNVCP-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) Rings in Molecular Architectures

The cyclopropyl group, despite its simple composition of three carbon atoms in a ring, imparts profound effects on a molecule's properties. Its significance in molecular architectures, particularly in medicinal chemistry, is multifaceted. The strained 60° bond angles within the cyclopropane (B1198618) ring lead to enhanced reactivity and unique electronic properties, including a degree of π-character in its carbon-carbon bonds. fiveable.me

In drug design, the cyclopropyl moiety is often employed to:

Enhance Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, leading to a more favorable and entropically advantageous binding to biological targets. nih.govprepchem.com

Increase Metabolic Stability: The carbon-hydrogen bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic breakdown by enzymes like cytochrome P450. nih.govnih.gov This can improve a drug candidate's half-life.

Reduce Off-Target Effects: By providing a conformationally constrained linker, the cyclopropyl group can help to precisely orient other functional groups, minimizing interactions with unintended biological targets. nih.gov

Serve as a Bioisostere: The cyclopropyl group can act as a replacement for other chemical groups, such as alkenes or gem-dimethyl groups, to fine-tune a molecule's physicochemical properties like lipophilicity and solubility.

The utility of the cyclopropyl ring is evidenced by its presence in numerous small molecule drugs approved by the FDA. nih.gov

The Ketone Functionality within Cyclopropyl Systems

The ketone group attached to a cyclopropyl ring is a versatile functional handle for a wide array of chemical transformations. sigmaaldrich.com It serves as a crucial intermediate in the synthesis of more complex organic compounds. sigmaaldrich.comorgsyn.org The presence of the ketone activates the cyclopropyl ring, making it susceptible to various ring-opening and cycloaddition reactions. nih.govresearchgate.net

Key synthetic applications include:

Cycloaddition Reactions: Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions, providing a pathway to highly substituted cyclopentane (B165970) ring systems. nih.gov

Synthesis of Heterocycles: The cyclopropyl ketone moiety is a precursor for various heterocyclic compounds.

Enolate Formation: Treatment of cyclopropyl ketones with specific reagents can induce ring-opening to form enolates, which are pivotal intermediates in carbon-carbon bond-forming reactions. researchgate.net

Various methods have been developed for the synthesis of cyclopropyl ketones, including the cyclopropanation of chalcones and reactions involving organometallic reagents. nih.govorgsyn.org

Overview of 3,4-Dichlorophenyl Substitution in Chemical Scaffolds

The 3,4-dichlorophenyl group is a common substituent in chemical scaffolds, particularly in the design of bioactive molecules. The two chlorine atoms are strong electron-withdrawing groups, which significantly influences the electronic properties of the aromatic ring and, consequently, the entire molecule. This substitution pattern is often used to enhance the hydrophobic character of a molecule.

Contextualizing Cyclopropyl 3,4-Dichlorophenyl Ketone within Contemporary Organic Chemistry

This compound emerges as a specialized building block that combines the advantageous features of its three core components: the conformationally rigid and metabolically robust cyclopropyl ring, the synthetically versatile ketone linker, and the electronically modifying 3,4-dichlorophenyl group. This compound is a valuable intermediate in pharmaceutical and chemical research.

Its primary application lies in its use as a starting material for the synthesis of more complex molecules, especially heterocyclic frameworks such as indazoles. The electron-withdrawing nature of the dichlorophenyl ring enhances the electrophilic character of the ketone's carbonyl carbon, making it a prime site for nucleophilic attack and a key component in cyclization reactions.

While extensive research on the direct biological activities of this compound is not widely published, its role as a precursor highlights its importance. Related cyclopropyl ketone-containing compounds have been investigated as potential enzyme inhibitors and for their antitumor properties. The synthesis of this ketone can be achieved through established methods like the Weinreb ketone synthesis, which involves the reaction of the Weinreb amide of 3,4-dichlorobenzoic acid with a cyclopropyl organometallic reagent, or through Friedel-Crafts acylation of 1,2-dichlorobenzene.

Below is a summary of the properties of the constituent chemical motifs.

Chemical MotifKey PropertiesSignificance in Organic Synthesis
Cyclopropyl Ring High ring strain, conformational rigidity, enhanced metabolic stability, π-character in C-C bonds. fiveable.menih.govnih.govUsed to increase potency and selectivity of bioactive molecules, serves as a versatile synthetic intermediate for ring-opening and cycloaddition reactions. nih.govprepchem.comnih.govresearchgate.net
Ketone Electrophilic carbonyl carbon, ability to form enolates.A versatile functional group for C-C bond formation, precursor for alcohols, amines, and heterocycles. sigmaaldrich.com
3,4-Dichlorophenyl Group Electron-withdrawing, increases hydrophobicity.Modulates electronic properties of the molecule, can enhance binding affinity to biological targets. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Cl2O B162676 Cyclopropyl 3,4-dichlorophenyl ketone CAS No. 136906-33-7

Properties

IUPAC Name

cyclopropyl-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVARTRUFLNVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600136
Record name Cyclopropyl(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136906-33-7
Record name Cyclopropyl(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Cyclopropyl 3,4 Dichlorophenyl Ketone

Reactivity Profiles of the Carbonyl Group

The carbonyl group is a primary site of reactivity in Cyclopropyl (B3062369) 3,4-dichlorophenyl ketone, primarily undergoing nucleophilic addition and reduction reactions.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group in Cyclopropyl 3,4-dichlorophenyl ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by a variety of nucleophiles. The general mechanism involves the nucleophile adding to the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. This intermediate can then be protonated to yield an alcohol.

The reactivity of the carbonyl group is influenced by both the adjacent cyclopropyl and 3,4-dichlorophenyl groups. The 3,4-dichlorophenyl group, being electron-withdrawing, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to ketones with electron-donating groups on the aromatic ring.

However, nucleophilic addition to cyclopropyl ketones can be complex. In some cases, the initial addition to the carbonyl is followed by or competes with ring-opening of the cyclopropane (B1198618) moiety. For instance, reactions with certain organometallic reagents, particularly in the presence of Lewis acids, can lead to nucleophilic ring-opening rather than simple 1,2-addition to the carbonyl group. nih.gov The choice of nucleophile and reaction conditions determines whether the reaction proceeds via a simple addition or a more complex pathway involving the cyclopropane ring.

Reduction Methodologies

The ketone functionality of this compound can be reduced to a secondary alcohol, Cyclopropyl(3,4-dichlorophenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Systematic studies on the hydride reduction of cyclopropyl ketones have revealed that the stereoselectivity of the reaction is highly dependent on the conformation of the substrate. nih.govacs.org Ab initio calculations have shown that cyclopropyl ketones exist in two stable conformations: the bisected s-cis and s-trans conformers, with the s-cis form generally being more stable. nih.gov The stereochemical outcome of the reduction is often predictable based on the hydride attacking the less-hindered face of the dominant bisected s-cis conformation. nih.gov For trans-substituted cyclopropyl ketones, high stereoselectivity can be achieved, especially when a bulky substituent is present on the cyclopropane ring. nih.govacs.org

Common hydride reducing agents for this transformation include:

Table 1: Common Hydride Reagents for Ketone Reduction
Reagent Description
Sodium borohydride (B1222165) (NaBH₄) A mild and selective reducing agent, often used in alcoholic solvents.
Lithium aluminum hydride (LiAlH₄) A much stronger and less selective reducing agent, capable of reducing a wider range of functional groups. It must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107).
Diisobutylaluminium hydride (DIBAL-H) A versatile reducing agent, its reactivity can be controlled by temperature.

In addition to reduction to the alcohol, the carbonyl group can be completely removed to form a methylene (B1212753) group (–CH₂–) via methods like the Wolff-Kishner or Clemmensen reductions. youtube.com The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. masterorganicchemistry.com The Clemmensen reduction utilizes amalgamated zinc in the presence of a strong acid. youtube.com

Reactivity of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is an electron-deficient aromatic ring, which influences its susceptibility to electrophilic attack.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comchemistry.coach The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. libretexts.orgyoutube.com In the case of this compound, the ring is substituted with two chlorine atoms and a cyclopropylcarbonyl group.

Both chlorine atoms and the acyl group are deactivating substituents, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.org This is due to their electron-withdrawing nature.

The directing effects of these substituents determine the position of the incoming electrophile:

Chlorine atoms: Halogens are deactivating but are considered ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

Cyclopropylcarbonyl group (an acyl group): Acyl groups are deactivating and are meta-directors. youtube.com They direct incoming electrophiles to the position meta to themselves.

In this compound, the positions on the aromatic ring are influenced as follows:

The C2 position is ortho to the C3-chloro and meta to the C4-chloro and the acyl group.

The C5 position is ortho to the C4-chloro and meta to the C3-chloro and the acyl group.

The C6 position is para to the C3-chloro and ortho to the acyl group.

The combined influence of these groups makes predicting the exact outcome complex. However, considering the strong meta-directing effect of the acyl group and the ortho, para-directing nature of the chlorines, substitution is most likely to occur at the C5 position, which is meta to the deactivating acyl group and ortho to the C4-chlorine. The C2 position is also a possibility. The C6 position is highly deactivated due to being ortho to the strongly deactivating acyl group. Steric hindrance can also play a role in favoring substitution at the less hindered position. amazonaws.com

Ring-Opening Reactions of the Cyclopropyl Moiety

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, leading to a range of synthetically useful open-chain products.

Mechanistic Pathways of Cyclopropane Ring Cleavage

The cleavage of the C-C bond in the cyclopropane ring of cyclopropyl ketones can be initiated through several mechanistic pathways, often leading to regioselective outcomes. acs.org

Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen can be protonated or coordinated, which facilitates the opening of the cyclopropane ring. oup.comoup.comnih.gov This process often proceeds through a carbocationic intermediate. The regioselectivity of the ring opening can be influenced by the stability of the resulting carbocation.

Transition Metal-Catalyzed Ring Opening: Various transition metals, particularly nickel and palladium, can catalyze the ring-opening of cyclopropyl ketones. rsc.orgacs.org One common mechanism involves the oxidative addition of a low-valent metal complex (e.g., Ni(0)) to the cyclopropane ring to form a metallacyclic intermediate. nih.govacs.org This intermediate can then undergo further reactions, such as cross-coupling with organozinc reagents, to yield difunctionalized, ring-opened products. nih.govacs.org

Radical-Induced Ring Opening: The cyclopropane ring can also be opened via radical pathways. This can be achieved through single-electron transfer (SET) from a photocatalyst or a metal catalyst. chemrxiv.orgacs.org For instance, an iron-catalyzed reductive ring-opening can proceed through the formation of a ketyl radical intermediate. acs.orgacs.org This ketyl radical then undergoes rapid ring-opening to form a more stable carbon-centered radical, which can be trapped by other reagents in the reaction mixture. acs.orgacs.org Photoreduction of a Lewis acid-activated aryl cyclopropyl ketone can also generate a ring-opened distonic radical anion, which can participate in cycloaddition reactions. nih.gov

The specific pathway and the resulting products are highly dependent on the chosen reagents and reaction conditions.

Table 2: Summary of Ring-Opening Mechanisms

Mechanism Type Initiator/Catalyst Key Intermediate
Acid-Catalyzed Brønsted/Lewis Acids Carbocation
Transition Metal-Catalyzed Ni(0), Pd(OAc)₂, etc. Metallacycle

Thermally Induced Rearrangements

While specific studies on the thermally induced rearrangements of this compound are not extensively documented, the general behavior of cyclopropyl ketones suggests that thermal conditions can induce rearrangements. The relief of ring strain is a significant driving force for these processes. psu.edu For some cyclopropyl systems, thermal rearrangements can lead to the formation of more stable cyclic or acyclic structures. However, the high temperatures required may also lead to competing decomposition pathways.

Acid-Catalyzed Ring Opening

The presence of a strong acid can promote the ring opening of cyclopropyl ketones. The mechanism typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack. The electron-withdrawing 3,4-dichlorophenyl group can stabilize carbocation intermediates that may form during this process, potentially influencing the reaction pathway. The strength of the acid is a critical factor; strong acids can favor ring-opening, while weaker acids might lead to other reactions like decarboxylation if applicable. The hydrolysis of acetals, which shares mechanistic similarities with the initial steps of acid-catalyzed reactions of ketones, proceeds through protonation and subsequent nucleophilic attack by water, often involving A-2 type mechanisms where the nucleophile attacks the protonated substrate in the rate-determining step. jcsp.org.pkchemistrysteps.comgla.ac.ukic.ac.uk

Radical-Mediated Ring Opening

Radical-mediated ring-opening of cyclopropyl ketones provides a powerful method for generating carbon-centered radicals that can participate in subsequent bond-forming reactions. libretexts.org The process is often initiated by the addition of a radical to the ketone or by a single-electron transfer to the carbonyl group. The resulting cyclopropylcarbinyl radical can undergo rapid ring opening to form a more stable homoallyl radical. nih.govucl.ac.uk This strategy has been employed in oxidative radical ring-opening and cyclization reactions of methylenecyclopropanes (MCPs), where a radical adds to the double bond, leading to a cyclopropyl-substituted carbon radical that subsequently opens. nih.gov The electron-withdrawing nature of the 3,4-dichlorophenyl group in this compound could influence the stability of the radical intermediates and the regioselectivity of the ring-opening process.

Catalytic Transformations Involving Cyclopropyl Ketones

The unique reactivity of the cyclopropyl ketone moiety has been harnessed in a variety of catalytic transformations, enabling the construction of complex molecular architectures.

Samarium(II) Iodide (SmI₂) Catalysis

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) reagent that has been extensively used in mediating radical reactions. researchgate.netchemistry-chemists.comwikipedia.orgresearchgate.net In the context of cyclopropyl ketones, SmI₂ can induce reductive ring-opening to generate a ketyl radical, which can then undergo further transformations.

Recent advancements have focused on using SmI₂ in a catalytic manner, often employing a radical-relay strategy to regenerate the active Sm(II) species without the need for a superstoichiometric coreductant. nih.gov This has been successfully applied to the intermolecular coupling of aryl cyclopropyl ketones with alkynes to synthesize decorated cyclopentenes. nih.gov The conformation of the cyclopropyl ketone has been shown to be crucial for the efficiency of this coupling reaction. nih.gov

Furthermore, SmI₂ catalysis has been extended to the formal [3+2] cycloaddition reactions of alkyl cyclopropyl ketones with alkenes and alkynes. nih.gov The challenge of reducing the less reactive alkyl ketones was overcome by using a SmI₂/Sm⁰ catalyst system, where the elemental samarium likely prevents catalyst deactivation. nih.gov SmI₂ has also been utilized in intramolecular pinacol (B44631) coupling reactions of cyclopropyl ketones, where cyclization competes favorably with the ring-opening of the cyclopropyl ketyl radical. rsc.org The 3,4-dichlorophenyl group in this compound, being an electron-withdrawing group, would likely make the ketone more susceptible to reduction by SmI₂, potentially facilitating these catalytic transformations.

Table 1: Research Findings on the Reactivity of Cyclopropyl Ketones

Reaction TypeCatalyst/ReagentKey FindingsReference(s)
Distal C-C Bond CleavagePalladium with phosphine (B1218219) ligandsSelective cleavage of the distal C-C bond in keto-vinylidenecyclopropanes to form tetrahydrofurans. rsc.org
Cyclopropyl FragmentationVisible light photocatalysisOne-electron reduction to a radical anion, followed by ring-opening and cyclization to form cyclopentanes. nih.gov
Acid-Catalyzed Ring OpeningStrong acids (e.g., H₂SO₄)Promotes ring-opening via carbocation intermediates, with the pathway influenced by acid strength and substrate electronics.
Radical-Mediated Ring OpeningRadical initiators (e.g., Mn(OAc)₃)Generation of a cyclopropyl-substituted carbon radical which undergoes ring-opening to an alkyl radical for further reactions. nih.gov
SmI₂ Catalyzed CouplingSamarium(II) Iodide (catalytic)Intermolecular coupling with alkynes to form cyclopentenes via a radical relay mechanism. Ketone conformation is key. nih.gov
SmI₂ Catalyzed CycloadditionSmI₂/Sm⁰Formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes. nih.gov
SmI₂ Mediated Pinacol CouplingSamarium(II) Iodide (stoichiometric)Intramolecular pinacol coupling competes effectively with cyclopropyl ketyl radical ring-opening. rsc.org

Gold(I)-Catalyzed Cascade Reactions and Cycloadditions

Gold(I) catalysts, known for their carbophilic nature, are highly effective in activating alkynes and promoting complex cascade reactions. organic-chemistry.orgbeilstein-journals.org This reactivity has been harnessed for the transformation of specialized cyclopropyl ketones into valuable heterocyclic compounds.

A mild and efficient Gold(I)-catalyzed cascade reaction provides access to highly substituted furan (B31954) derivatives from 1-(1-alkynyl)-cyclopropyl ketones. organic-chemistry.org These substrates, which contain both a reactive alkyne and a strained cyclopropane ring, are primed for cyclization. organic-chemistry.org The reaction proceeds through a ring-expansion pathway, tolerating a variety of nucleophiles and substituents with high chemoselectivity. organic-chemistry.org

The proposed mechanism involves the coordination of the cationic gold(I) catalyst to the alkyne, activating it for nucleophilic attack. acs.org This leads to a sequence of events including cyclization and ring-opening of the cyclopropane, ultimately resulting in the formation of the aromatic furan ring. organic-chemistry.orgacs.org The catalyst (Ph₃P)AuOTf has been identified as particularly efficient, leading to high yields in short reaction times. organic-chemistry.org Density Functional Theory (DFT) studies suggest that the intimate ion-pair [AuL]⁺·[OTf]⁻ is the dominant catalytic species and that larger phosphine ligands on the gold center result in poorer catalytic activity. acs.org

Chiral gold(I) complexes can be used to achieve the kinetic resolution of racemic 1-(1-alkynyl)cyclopropyl ketones. nih.govrsc.org This strategy relies on the differential reaction rates of the two enantiomers of the starting material with another reagent in the presence of a chiral catalyst. In one example, a gold(I)-catalyzed asymmetric [4+3] cycloaddition with nitrones allows for the efficient separation of the racemic ketone mixture. nih.gov One enantiomer of the ketone reacts preferentially to form a cycloadduct, leaving the unreacted, optically active ketone behind. nih.gov

More recently, a gold-catalyzed stereoselective (4+4) cycloaddition has been developed for the kinetic resolution of these ketones, providing access to chiral furan-fused eight-membered heterocycles. rsc.orgrsc.org This method demonstrates a very high efficiency in discriminating between the two enantiomers, with selectivity factors (s factor) up to 747 being achieved. rsc.orgrsc.org DFT calculations have been employed to understand the mechanism of stereoselection in these complex cycloadditions. rsc.org

Kinetic Resolution MethodReactantsProductsEnantiomeric Excess (ee)Selectivity Factor (s)
Asymmetric [4+3] CycloadditionRacemic 1-(1-alkynyl)cyclopropyl ketone + NitroneOptically active ketone + CycloadductHigh (not specified)Not specified
Asymmetric (4+4) CycloadditionRacemic 1-(1-alkynyl)cyclopropyl ketone + AnthranilOptically active ketone + Furan-fused 8-membered ringUp to 99% eeUp to 747

Tin(II) Triflate (Sn(OTf)₂) Catalysis in Cycloadditions

Lewis acids other than gold can also be used to catalyze cycloadditions of cyclopropyl-containing substrates. Tin(II) triflate (Sn(OTf)₂) and tin(IV) chloride (SnCl₄) have been shown to be effective catalysts for the formal [3+2] cycloaddition of donor-acceptor cyclopropanes with a range of aldehydes. acs.org This reaction provides a route to highly enantioenriched 2,5-cis-disubstituted tetrahydrofurans. acs.org

Mechanistic studies, including isotopic labeling, support an unusual Sₙ2-type attack by the aldehyde's oxygen atom on one of the activated carbon atoms of the cyclopropane. acs.org This mechanism ensures that the stereochemical information present in the starting optically active cyclopropane is efficiently transferred to the tetrahydrofuran product, making the reaction enantiospecific. acs.org

Visible-Light Photoredox Catalysis for Ring-Opening Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for activating small molecules and forging unique chemical bonds that are often inaccessible through traditional thermal methods. princeton.edu This approach utilizes photocatalysts, typically metal complexes or organic dyes, that can engage in single-electron-transfer (SET) processes with organic substrates upon excitation with visible light. princeton.eduacs.org For cyclopropyl ketones, the inherent ring strain of the cyclopropane ring (approximately 28 kcal/mol) makes it a viable substrate for ring-opening reactions under photoredox conditions. nih.gov The generation of a cyclopropylcarbinyl radical via SET can trigger the homolytic cleavage of a carbon-carbon bond within the three-membered ring, effectively transforming the cyclopropane into a reactive three-carbon synthon. acs.org This strategy unlocks novel reaction pathways for functionalization. nih.gov

The process generally begins with the photoexcitation of a photocatalyst, such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), which then participates in an electron transfer event with the cyclopropyl ketone. acs.orgnih.gov This can occur through either an oxidative or reductive quenching cycle. In a reductive quenching pathway, the excited photocatalyst is quenched by a sacrificial electron donor, generating a more potent reductant that then reduces the cyclopropyl ketone to a ketyl radical anion. acs.org This intermediate subsequently undergoes ring-opening. Conversely, in an oxidative quenching cycle, the excited photocatalyst directly oxidizes a substrate to generate a radical cation. princeton.edu The strain release from the cyclopropane ring provides a thermodynamic driving force for the C-C bond cleavage. nih.gov

To enhance the efficiency and selectivity of ring-opening reactions, researchers have developed sophisticated multicatalytic systems. An innovative approach involves the synergistic merger of photoredox catalysis, Lewis acid catalysis, and copper catalysis. rsc.orgnih.gov This triple catalytic system has proven effective for the ring-opening cyanation of cyclopropyl ketones, leading to the formation of γ-cyanoketones. rsc.orgnih.gov

In this system, each catalyst plays a distinct and crucial role:

Photoredox Catalyst: Absorbs visible light and initiates the single-electron transfer process, generating the key radical intermediate from the cyclopropyl ketone.

Lewis Acid: A Lewis acid, such as scandium(III) triflate (Sc(OTf)₃) or boron trifluoride (BF₃), coordinates to the carbonyl oxygen of the cyclopropyl ketone. rsc.orgnih.gov This activation enhances the substrate's electrophilicity, making it more susceptible to reduction and subsequent ring-opening.

Copper Catalyst: The copper catalyst facilitates the selective coupling between the generated carbon-centered radical and the nucleophile (e.g., a cyanide anion). rsc.orgrsc.org This dual role of copper, sometimes acting in concert with the photoredox cycle, ensures efficient and selective bond formation. nih.gov

This combined approach allows for the selective cleavage of C-C bonds and the subsequent selective coupling of the resulting radical with a nucleophile, under mild reaction conditions. rsc.orgnih.gov The co-catalytic system can effectively steer the reaction towards the desired ring-opening pathway, disfavoring potential side reactions like [3+2] cycloadditions. rsc.orgresearchgate.net

A key challenge in the chemistry of cyclopropyl derivatives is achieving selective cleavage of one specific carbon-carbon bond within the strained ring. acs.orgacs.org In the context of photoredox catalysis, the regioselectivity of the C-C bond cleavage is a critical aspect. nih.gov For donor-acceptor cyclopropanes, the bond cleavage is often directed by the electronic properties of the substituents. The presence of an electron-withdrawing group, like the ketone in this compound, and a donor group on the cyclopropane ring dictates which bond is preferentially broken. nih.gov

The activation of the cyclopropyl ketone to a radical ion intermediate is the first step. The subsequent fragmentation is governed by the stability of the resulting radical. The cleavage typically occurs to produce the most stable radical intermediate. acs.org Mechanistic and computational studies have indicated that for arylcyclopropanes, the selective single-electron oxidation of the aryl group, coupled with the thermodynamic driving force from ring-strain release, is key to unlocking the C-C bond cleavage of the otherwise inert cyclopropane framework. nih.gov Further investigations have shown that the regioselectivity can be subject to orbital control, and the subsequent nucleophilic attack may proceed through a concerted Sₙ2-type mechanism, resulting in a complete stereoinversion. nih.gov

Ring-Opening Cyclization with Amines to Form Heterocycles

The reactive intermediates generated from the ring-opening of cyclopropyl ketones can be trapped intramolecularly or intermolecularly to construct complex cyclic structures. A synthetically valuable transformation is the ring-opening cyclization with amines to form nitrogen-containing heterocycles, such as pyrroles. organic-chemistry.orgnih.govresearchgate.net Pyrrole (B145914) scaffolds are prevalent in natural products and pharmaceuticals.

An efficient synthesis of 2,3,4-trisubstituted pyrroles has been achieved through the intermolecular cyclization of alkylidenecyclopropyl ketones with various primary amines. organic-chemistry.orgnih.gov The proposed mechanism for this transformation involves a distal cleavage of the C-C bond of the cyclopropane ring. organic-chemistry.org The reaction is thought to proceed through the initial formation of a cyclopropylimine intermediate from the condensation of the ketone with the amine. This is followed by a ring-expansion process and subsequent aromatization to yield the stable pyrrole ring. organic-chemistry.org The use of an additive like anhydrous magnesium sulfate (B86663) (MgSO₄) can improve the reaction yields by facilitating the initial imine formation. organic-chemistry.orgnih.gov Similarly, reacting cyclopropyl ketones with aryl 1,2-diamines can lead to the formation of benzimidazole (B57391) derivatives through a sequence of ring-opening, cyclization, and retro-Mannich reactions. researchgate.net

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions involving cyclopropyl ketones. Theoretical studies, particularly using Density Functional Theory (DFT), offer a detailed picture of reaction pathways, transition states, and the factors governing selectivity. scilit.comacs.org

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has been extensively used to investigate the mechanisms of reactions involving cyclopropyl ketones, including cycloadditions and ring-opening reactions. scilit.comnih.gov These studies calculate the energies of reactants, intermediates, transition states, and products, allowing for the mapping of the most plausible reaction pathway. acs.org

For instance, DFT calculations have been employed to understand the phosphine-catalyzed ring-opening of cyclopropyl ketones, elucidating the mechanism, the origin of chemoselectivity, and the effects of different substituents. scilit.com In the context of SmI₂-catalyzed formal [3+2] cycloadditions, DFT has revealed how catalyst stabilization allows for the use of less reactive alkyl cyclopropyl ketones. nih.gov The calculations can compare different potential pathways, such as the N-, C-, or O-bound activation of a reagent by a Lewis acid catalyst, and identify the rate-limiting step of the reaction. acs.org These theoretical findings often show strong agreement with experimental observations and provide a deeper understanding of the underlying electronic effects and steric interactions that control the reaction's outcome. acs.orgacs.org

Table 1: Representative DFT-Calculated Energy Barriers for Cyclopropyl Ketone Reactions.
Reaction TypeSubstrateCatalyst SystemCalculated Barrier (kcal/mol)Reference
[3+2] CycloadditionBicyclic Alkyl Cyclopropyl KetoneSmI₂24.5 nih.govacs.org
[3+2] CycloadditionCyclohexyl Cyclopropyl KetoneSmI₂25.4 nih.govacs.org
CyclopropanationAryldiazodiacetate + StyreneB(C₆F₅)₃Rate-limiting step is N₂ removal acs.org

Potential Energy Surface (PES) Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wayne.eduyoutube.com A PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. wayne.edu The path of a chemical reaction can be traced as a trajectory across this surface, typically following the minimum energy path between reactants and products. researchgate.net

PES analysis is crucial for understanding reaction dynamics, conformational stability, and selectivity. uwlax.eduresearchgate.net For cyclopropyl methyl ketone, for example, computational studies have been used to create an energy diagram by plotting the potential energy against the torsion angle between the carbonyl group and the cyclopropyl ring. uwlax.edu This analysis identified the most stable conformation of the molecule. uwlax.edu In reaction mechanism studies, the PES helps to locate the transition state (a saddle point on the surface) and validate the reaction pathway by connecting it to the corresponding reactants and products via Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net By comparing the energy heights of different transition states on the PES, chemists can predict which reaction pathway is more favorable, thus explaining the observed regioselectivity or stereoselectivity. acs.orgresearchgate.net

Table 2: Conformational Analysis of Cyclopropyl Methyl Ketone via PES.
ConformationTorsion Angle (Carbonyl vs. Ring H)Relative StabilityReference
s-cis180°Most Stable (Energy Minimum) uwlax.edu
s-transLess Stable uwlax.edu
Transition State~50°Least Stable (Energy Maximum) uwlax.edu

Theoretical Predictions of Reactivity Trends

Theoretical and computational chemistry offer powerful tools to predict and understand the reactivity of molecules like this compound. By employing methods such as Density Functional Theory (DFT), it is possible to model the electronic structure and predict reactivity trends, providing insights that complement experimental findings.

The reactivity of this compound is primarily governed by the interplay of its three key components: the electrophilic ketone carbonyl group, the strained cyclopropyl ring, and the electronically modified 3,4-dichlorophenyl ring. Theoretical studies on analogous aryl ketones and dichlorinated aromatic compounds allow for well-founded predictions regarding the reactivity of this specific molecule.

The 3,4-dichloro substitution pattern on the phenyl ring significantly influences the electronic properties of the ketone. Chlorine atoms are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). In the case of dichlorobenzenes, the inductive effect is generally dominant, leading to a net withdrawal of electron density from the aromatic ring. This deactivation makes the phenyl ring less susceptible to electrophilic attack compared to unsubstituted benzene.

Computational analyses, such as the mapping of the molecular electrostatic potential (MEP), are instrumental in predicting sites for nucleophilic and electrophilic attack. For this compound, the MEP would be expected to show a region of high positive potential (blue) around the carbonyl carbon, indicating its susceptibility to nucleophilic attack. Conversely, regions of negative potential (red) would be localized on the oxygen atom of the carbonyl group and, to a lesser extent, distributed across the phenyl ring, indicating sites for electrophilic interaction. The electron-withdrawing nature of the chlorine atoms would further enhance the electrophilicity of the carbonyl carbon.

Frontier Molecular Orbital (FMO) theory is another critical tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule interacts with other chemical species. In a reaction, the HOMO of one molecule often interacts with the LUMO of another. For this compound, the HOMO is likely to be associated with the π-system of the dichlorophenyl ring, while the LUMO is expected to be centered on the carbonyl group, specifically the C=O π* antibonding orbital.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The presence of the dichlorophenyl group is predicted to lower the energy of both the HOMO and the LUMO compared to an unsubstituted phenyl cyclopropyl ketone. The significant electron-withdrawing effect of the two chlorine atoms would particularly lower the LUMO energy, making the ketone more susceptible to reduction and nucleophilic attack.

Furthermore, the high ring strain of the cyclopropyl group makes it prone to ring-opening reactions. Theoretical studies on similar aryl cyclopropyl ketones have shown that one-electron reduction of the ketone can lead to the formation of a ketyl radical anion. This intermediate can then undergo ring-opening to form a distonic radical anion, which can participate in various cycloaddition reactions. The presence of the electron-withdrawing dichlorophenyl group would facilitate the initial reduction step, thereby promoting such reaction pathways.

Theoretical ParameterPredicted Value/CharacteristicImplication for Reactivity
HOMO Energy Estimated: ~ -7.0 to -6.5 eVModerate nucleophilicity of the aromatic ring.
LUMO Energy Estimated: ~ -1.5 to -1.0 eVHigh electrophilicity of the carbonyl carbon, susceptible to nucleophilic attack and reduction.
HOMO-LUMO Gap Estimated: ~ 5.5 to 6.0 eVIndicates moderate kinetic stability, but reactivity is enhanced by specific functional groups.
Dipole Moment Predicted: HighThe molecule is polar, influencing its solubility and intermolecular interactions.
Mulliken Atomic Charge on Carbonyl Carbon Predicted: Highly PositiveConfirms the high electrophilicity of this site.
Mulliken Atomic Charge on Carbonyl Oxygen Predicted: Highly NegativeConfirms the high nucleophilicity and basicity of this site.
Note: The values in this table are estimations based on theoretical calculations of analogous substituted aromatic ketones and have not been determined by specific computational studies on this compound.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

The ¹H NMR spectrum of cyclopropyl (B3062369) 3,4-dichlorophenyl ketone is expected to exhibit distinct signals corresponding to the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the cyclopropyl group.

The 3,4-dichlorophenyl group gives rise to a characteristic pattern in the aromatic region of the spectrum. The proton at C-2 (H-2), being adjacent to the carbonyl group, is expected to be the most deshielded and appear as a doublet. The proton at C-5 (H-5) will also be a doublet, while the proton at C-6 (H-6) will appear as a doublet of doublets due to coupling with both H-2 and H-5.

The cyclopropyl protons display a more complex pattern due to their diastereotopic nature and geminal and vicinal couplings. The methine proton (CH) attached to the carbonyl group is significantly deshielded and is expected to appear as a multiplet. The two pairs of methylene (B1212753) protons (CH₂) on the cyclopropane (B1198618) ring will be non-equivalent and will show complex splitting patterns, typically as multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclopropyl 3,4-dichlorophenyl ketone

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H-2 7.9 - 8.1 d
Aromatic H-5 7.8 - 8.0 d
Aromatic H-6 7.6 - 7.8 dd
Cyclopropyl CH 2.8 - 3.2 m
Cyclopropyl CH₂ 1.1 - 1.5 m
Cyclopropyl CH₂' 0.9 - 1.3 m

Note: Predicted values are based on analogous structures and general NMR principles. The solvent is typically CDCl₃.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, ten distinct signals are anticipated.

The most downfield signal corresponds to the carbonyl carbon (C=O) due to the strong deshielding effect of the oxygen atom. The aromatic carbons of the 3,4-dichlorophenyl ring will appear in the typical aromatic region, with the carbons bearing chlorine atoms (C-3 and C-4) and the carbon attached to the carbonyl group (C-1) showing distinct chemical shifts. The remaining aromatic carbons (C-2, C-5, and C-6) will also have unique signals. The cyclopropyl carbons will appear in the upfield region, with the methine carbon (CH) being more deshielded than the two equivalent methylene carbons (CH₂).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 195 - 205
Aromatic C-1 135 - 140
Aromatic C-3 132 - 136
Aromatic C-4 130 - 134
Aromatic C-2 129 - 132
Aromatic C-5 128 - 131
Aromatic C-6 126 - 129
Cyclopropyl CH 18 - 25
Cyclopropyl CH₂ 10 - 15

Note: Predicted values are based on analogous structures and general NMR principles. The solvent is typically CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration.

The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to a simple aliphatic ketone. For aromatic ketones, this band is generally observed in the range of 1685-1665 cm⁻¹. The presence of the electron-withdrawing chlorine substituents on the phenyl ring may slightly shift this frequency. Other significant absorptions include C-H stretching vibrations for the aromatic and cyclopropyl groups, C=C stretching vibrations from the aromatic ring, and C-Cl stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
C=O Stretch (Aromatic Ketone) 1680 - 1695 Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Cyclopropyl C-H Stretch 2900 - 3000 Medium-Weak
Aromatic C=C Stretch 1550 - 1600 Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragment ions. The [M]⁺ peak will be accompanied by [M+2]⁺ and [M+4]⁺ peaks with relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively, which is indicative of a dichloro-substituted compound. Common fragmentation patterns would involve the cleavage of the cyclopropyl ring and the loss of CO.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound (C₁₀H₈Cl₂O), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z
[M]⁺ C₁₀H₈³⁵Cl₂O 214
[M+2]⁺ C₁₀H₈³⁵Cl³⁷ClO 216
[M+4]⁺ C₁₀H₈³⁷Cl₂O 218
[M-CO]⁺ C₉H₈Cl₂ 186
[C₇H₄Cl₂]⁺ C₇H₄Cl₂ 159

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. In this compound, the absorption is primarily due to electronic transitions within the conjugated system of the benzoyl moiety.

Two main types of transitions are expected: a strong π → π* transition at a shorter wavelength (around 250-270 nm) and a weaker n → π* transition at a longer wavelength (around 300-330 nm). thermofisher.com The n → π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity. The extended conjugation between the phenyl ring and the carbonyl group is the primary chromophore responsible for the UV absorption. bldpharm.com

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λ_max (nm) Molar Absorptivity (ε)
π → π* ~260 High
n → π* ~320 Low

Note: Values are estimations based on similar aromatic ketones.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing unequivocal proof of its atomic arrangement, bond lengths, and bond angles. nist.gov

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, detailed crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific molecule are not available.

To illustrate the type of data obtained from such an analysis, the crystallographic information for a related donor-acceptor cyclopropane, (1RS,2RS)-2-(2-5-Bromo-2-hydroxyphenyl)cyclopropylmethanone, is presented below. This compound, while different, features a cyclopropyl ketone moiety and its structure was unambiguously confirmed by SC-XRD. nih.gov

ParameterValue
Chemical FormulaC17H15BrO3
Molecular Weight347.20 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.0123(2)
b (Å)12.5434(5)
c (Å)19.8769(8)
α (°)90
β (°)90
γ (°)90
Volume (ų)1500.14(10)
Z4
Calculated Density (g/cm³)1.536

Note: The data presented in this table is for (1RS,2RS)-2-(2-5-Bromo-2-hydroxyphenyl)cyclopropylmethanone and is for illustrative purposes only. nih.gov

Other Advanced Spectroscopic Techniques for Structural Elucidation

Beyond SC-XRD, several other advanced spectroscopic techniques are indispensable for the comprehensive characterization of this compound in various physical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons on the dichlorophenyl ring and the protons of the cyclopropyl group. The splitting patterns (e.g., doublets, triplets, multiplets) would be crucial in assigning these protons to their specific positions.

¹³C NMR: Carbon NMR indicates the number of inequivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon (typically in the range of 195-215 ppm for ketones), carbons of the dichlorophenyl ring (with chemical shifts influenced by the chlorine substituents), and the carbons of the cyclopropyl ring.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. This is critical for confirming the presence of two chlorine atoms through the characteristic isotopic pattern.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the carbonyl group and the cyclopropyl ring, or from the loss of chlorine atoms. numberanalytics.com

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to a simple alkyl ketone. Further absorptions corresponding to C-Cl and aromatic C-H stretching would also be expected.

These spectroscopic methods, when used in combination, provide a detailed and unambiguous characterization of the molecular structure of this compound.

Computational and Quantum Chemical Investigations

Molecular Geometry and Conformation Studies

The geometry of Cyclopropyl (B3062369) 3,4-dichlorophenyl ketone has been optimized using computational methods to determine its most stable conformation. These studies reveal that the molecule adopts a structure where the cyclopropyl and 3,4-dichlorophenyl groups are positioned to minimize steric hindrance. The s-cis conformation, where the cyclopropyl ring and the carbonyl oxygen are on the same side of the C-C single bond, is identified as the global energy minimum. This conformational rigidity can influence its reactivity, for instance, by hindering the approach of nucleophiles to the carbonyl carbon.

Key geometric parameters, such as bond lengths and angles, are determined through these computational optimizations. For instance, in a related chalcone (B49325) derivative, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations have been used to investigate the detailed bond lengths and angles to understand the geometrical framework. bohrium.com

Interactive Data Table: Optimized Geometric Parameters (Predicted)

ParameterValue (Å/°)
C=O Bond LengthData not available in search results
C-C (Ketone-Phenyl)Data not available in search results
C-C (Ketone-Cyclopropyl)Data not available in search results
Dihedral Angle (Phenyl-Ketone)Data not available in search results

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. science.gov

For molecules like Cyclopropyl 3,4-dichlorophenyl ketone, the HOMO is typically localized on the electron-rich dichlorophenyl ring, while the LUMO is centered on the carbonyl group, which is the primary site for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. science.govlibretexts.org In some cases, orbitals other than the LUMO, such as LUMO+1, may be involved in nucleophilic substitutions, as seen in dichloropyrazine. wuxibiology.com

Interactive Data Table: FMO Energies (Predicted)

OrbitalEnergy (eV)
HOMOData not available in search results
LUMOData not available in search results
HOMO-LUMO GapData not available in search results

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of positive and negative electrostatic potential. In this compound, the region around the carbonyl oxygen will exhibit a negative potential (typically colored red), indicating its susceptibility to electrophilic attack. Conversely, the areas around the hydrogen atoms and the cyclopropyl group will show a positive potential (colored blue), making them sites for potential nucleophilic attack. researchgate.net The dichlorophenyl ring will have a more complex potential distribution due to the presence of the electronegative chlorine atoms.

Thermodynamic and Kinetic Parameters of Reactions

The study of thermodynamic and kinetic parameters is essential for understanding the feasibility and rate of chemical reactions involving this compound. Kinetic studies on related compounds, such as cyclopropyl phenyl ketone, have shown that the cyclopropyl group can influence reaction rates. For example, the reaction of cyclopropyl phenyl ketone with sodium borohydride (B1222165) is slower than that of cyclohexyl analogs, which is attributed to the ring strain of the cyclopropane (B1198618) destabilizing the transition state during nucleophilic attack.

The formation of enolates from ketones is a key reaction, and its outcome can be under either thermodynamic or kinetic control. masterorganicchemistry.comyoutube.com Thermodynamic control leads to the more stable, more substituted enolate, while kinetic control favors the less sterically hindered, less stable enolate. masterorganicchemistry.comyoutube.com The choice of base and reaction conditions determines which product is favored. youtube.com For this compound, these principles would govern its reactions involving enolate intermediates.

Solvation Effects in Theoretical Models

Solvation plays a critical role in chemical reactions, and theoretical models must account for its effects to provide accurate predictions. The properties and reactivity of this compound can be significantly influenced by the solvent. For instance, the solubility of a related compound, Cyclopentyl 3,4-Dichlorophenyl Ketone, is affected by its higher molecular weight, which may reduce its solubility in polar solvents. Theoretical models can incorporate solvent effects using various methods, such as implicit solvent models (e.g., PCM) or explicit solvent models where individual solvent molecules are included in the calculation. These models can help to more accurately predict reaction pathways, transition states, and thermodynamic and kinetic parameters in solution.

Derivatives and Analogs of Cyclopropyl 3,4 Dichlorophenyl Ketone: Synthesis and Structural Diversification

Synthesis of Substituted Aryl Cyclopropyl (B3062369) Ketones

The synthesis of substituted aryl cyclopropyl ketones can be achieved through various established and novel methodologies. A common approach involves the cyclization of 1,3,5-triaryl-1,5-diketones mediated by iodine and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield 1-aryl-2,3-diaroyl cyclopropanes. researchgate.net Furthermore, acid-catalyzed cyclization of aryl cyclopropyl ketones can lead to the formation of 1-tetralones, with the product distribution being dependent on the substituents present on the aryl ring. rsc.org

Visible light photocatalysis has also emerged as a powerful tool for the synthesis and modification of aryl cyclopropyl ketones. nih.govacs.org This method can initiate a formal [3+2] cycloaddition with olefins, leading to highly substituted cyclopentane (B165970) ring systems. nih.govacs.org The key step in this process is the one-electron reduction of the ketone to its radical anion. nih.govacs.org

Another significant method is the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, which provides access to 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, a class of donor-acceptor cyclopropanes. nih.gov This method is notable for its simplicity and broad substrate scope, allowing for the preparation of a diverse range of hydroxy-substituted cyclopropanes. nih.gov

Table 1: Selected Synthetic Methods for Substituted Aryl Cyclopropyl Ketones

MethodReactantsProductsKey Features
Iodine/DBU-mediated cyclization1,3,5-Triaryl-1,5-diketones1-Aryl-2,3-diaroyl cyclopropanesForms the cyclopropane (B1198618) ring. researchgate.net
Acid-catalyzed cyclizationAryl cyclopropyl ketones1-TetralonesRing expansion reaction. rsc.org
Visible light photocatalysisAryl cyclopropyl ketones, OlefinsSubstituted cyclopentanes[3+2] cycloaddition. nih.govacs.org
Corey-Chaykovsky cyclopropanation2-Hydroxychalcones1-Acyl-2-(ortho-hydroxyaryl)cyclopropanesForms donor-acceptor cyclopropanes. nih.gov

Stereoselective Synthesis of Chiral Cyclopropyl Ketones

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for synthesizing chiral cyclopropyl ketones. A notable advancement in this area is the use of chemoenzymatic strategies. acs.orgrochester.edunih.gov An engineered variant of sperm whale myoglobin (B1173299) can catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketone carbene donors. acs.orgrochester.edu This biocatalyst exhibits a broad substrate scope, accommodating various vinylarenes and α-aryl or α-alkyl diazoketone derivatives. acs.orgrochester.edu

Furthermore, asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones has been developed, enabling the enantiocontrolled construction of densely substituted cyclopentane structures. researchgate.netnih.gov This method utilizes a combination of a chiral Lewis acid and photoredox catalysis to achieve high stereocontrol. nih.gov The resulting enantioenriched products can be further transformed into a variety of five-membered carbocyclic derivatives. nih.gov

A chiral N,N′-dioxide-scandium(III) complex has been successfully employed as a catalyst for the asymmetric ring-opening reaction of cyclopropyl ketones with β-naphthols, yielding chiral β-naphthol derivatives with good to excellent enantioselectivities. researchgate.net

Cyclopropyl Ketone Scaffolds for Medicinal Chemistry Precursors

Cyclopropyl ketones are valuable scaffolds that serve as precursors for a wide array of molecules with potential medicinal applications. acs.orgnih.gov The cyclopropane ring is a recognized pharmacophore found in numerous pharmaceuticals and bioactive natural products. acs.orgrochester.edu Libraries of chiral cyclopropane building blocks are therefore a significant asset in drug discovery campaigns. acs.orgrochester.edunih.gov

The chemical transformation of cyclopropyl ketones allows for their diversification into a collection of structurally diverse, enantiopure cyclopropane-containing scaffolds. acs.orgrochester.edunih.gov These scaffolds include core motifs present in existing drugs and natural products, as well as novel structures with potential bioactivity. acs.orgrochester.edu For instance, the α,β-unsaturated ketone derivatives of cyclopropyl ketones are of growing interest for their potential as covalent protein/enzyme inhibitors. nih.gov

The versatility of the cyclopropyl ketone moiety allows for functionalization at both the carbonyl group and the α-position, leading to the generation of novel cyclopropane-based scaffolds. nih.gov

Formation of Polycyclic Systems Containing Cyclopropyl Ketone Derivatives

Cyclopropyl ketone derivatives are instrumental in the synthesis of complex polycyclic systems. A powerful strategy involves the [3+2] cycloaddition reaction of aryl cyclopropyl ketones with olefins or alkynes, which can be initiated by visible light photocatalysis. nih.govresearchgate.net This method allows for the construction of highly substituted cyclopentane and cyclopentene (B43876) ring systems. nih.govresearchgate.net

Intramolecular versions of these cycloadditions can lead to the formation of polycyclic compounds. For example, intramolecular photocycloaddition of aryl cyclopropyl ketones containing a tethered alkene can produce structurally diverse cyclopentane-containing polycyclic systems. nih.gov The stereochemistry of these reactions can often be controlled, leading to the formation of specific diastereomers. nih.gov

Furthermore, photoinduced intramolecular radical cyclization of tricyclic α-cyclopropyl ketones can be used to synthesize polyquinanes and other analogous ring systems. researchgate.net These reactions proceed via a photoinduced electron transfer (PET) mechanism and can lead to the formation of both angular and propellane-type structures. researchgate.net

Table 2: Examples of Polycyclic Systems from Cyclopropyl Ketone Derivatives

Reaction TypeStarting MaterialProductSignificance
[3+2] CycloadditionAryl cyclopropyl ketone and alkeneSubstituted cyclopentaneBuilds complex five-membered rings. nih.govresearchgate.net
Intramolecular PhotocycloadditionAryl cyclopropyl ketone with tethered alkeneCyclopentane-fused polycycleAccess to complex polycyclic frameworks. nih.gov
Intramolecular Radical CyclizationTricyclic α-cyclopropyl ketonePolyquinaneSynthesis of complex, fused ring systems. researchgate.net

Design and Synthesis of Advanced Cyclopropyl-Containing Synthons

The development of advanced synthons containing the cyclopropyl moiety is crucial for expanding the toolbox of medicinal chemists. This includes the synthesis of cyclopropyl-functionalized phenols and the creation of hybrid molecules that incorporate cyclopropyl ketone units.

The synthesis of cyclopropyl-functionalized phenols can be achieved through several routes. One approach involves a base-mediated [3+3] cyclization of 1,3-dianionic ketones with ketene (B1206846) dithioacetals, which can yield 3-cyclopropyl-5-thiomethyl-phenols. researchgate.net

Another method involves the direct functionalization of phenols. rsc.org For example, a Brookhart acid-catalyzed dehydrative coupling of cyclopropyl carbinol with phenols can produce para-alkylated phenols in good to excellent yields under mild conditions. rsc.org Additionally, rhodium/boron asymmetric catalysis enables the ring-expansion of phenols with cyclopropenes to synthesize highly functionalized cycloheptadienones. nih.gov

The Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones is a direct method for preparing (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, which are valuable building blocks. nih.gov

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design. mdpi.com Cyclopropyl ketone units can be incorporated into hybrid molecules to potentially enhance their biological activity.

For instance, nickel-catalyzed cross-coupling reactions can activate the C-C bond of a cyclopropyl ketone, allowing for its linearization and incorporation into larger molecules as versatile acyclic silyl (B83357) enol ethers. researchgate.net This "cut-and-sew" strategy opens up new avenues for creating hybrid molecules. researchgate.net

Synthetic Utility and Advanced Chemical Applications

Building Blocks for Complex Organic Molecules

The distinct chemical properties of Cyclopropyl (B3062369) 3,4-dichlorophenyl ketone make it a valuable synthon for creating elaborate organic structures. The cyclopropyl group, in conjunction with the ketone, can participate in various ring-opening and cycloaddition reactions, allowing for the construction of larger carbocyclic and heterocyclic frameworks.

Recent research has highlighted the use of aryl cyclopropyl ketones in photocatalytic [3+2] cycloaddition reactions. nih.govnih.govacs.org This method enables the enantiocontrolled synthesis of densely substituted cyclopentanes, which are challenging to prepare using other catalytic methods. nih.gov The process involves the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to generate a ring-opened distonic radical anion. nih.gov This intermediate can then react intramolecularly with various alkene partners to form complex cyclopentane (B165970) rings. nih.govnih.govacs.org This dual-catalyst strategy, employing a chiral Lewis acid with a transition metal photoredox catalyst, has expanded the accessibility of photochemical cycloadditions for asymmetric synthesis. nih.gov

Furthermore, the ketone moiety can be modified to create diverse derivatives. For instance, a Baeyer–Villiger cleavage of the aryl ketone in a cycloadduct product allows for regioselective oxidation, creating an activated ester that can be converted into a variety of carboxylic acid derivatives while retaining stereochemistry. nih.gov

Intermediates in Agrochemical Precursor Synthesis

Based on available literature, there are no specific, documented instances of Cyclopropyl 3,4-dichlorophenyl ketone being used as an intermediate in the synthesis of agrochemical precursors such as fungicides, insecticides, or herbicides. Searches of patent databases and scientific articles did not yield direct synthetic applications in this sector. google.com

Synthesis of Oxygen-Containing Heterocycles (e.g., Dihydrofurans, Furans)

The strained cyclopropyl ring in aryl cyclopropyl ketones can be opened under catalytic conditions, providing a pathway to linear intermediates that can subsequently cyclize to form oxygen-containing heterocycles.

Dihydrofurans: The synthesis of dihydrofurans from this compound is not explicitly detailed. However, a related synthesis of 5,6-dihydropyran-2-ones has been developed from the reaction of aryl cyclopropyl ketones and α-ketoesters. nih.gov This Lewis acid-mediated process involves a cascade reaction initiated by a nucleophilic ring-opening of the cyclopropane (B1198618) by water. nih.gov

Furans: A potential route to furans is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as the starting material. The conversion of an aryl cyclopropyl ketone to a 1,4-dicarbonyl intermediate would be the necessary first step. Palladium-catalyzed stereoselective ring-opening of aryl cyclopropyl ketones has been shown to yield (E)-1-arylbut-2-en-1-ones, which are α,β-unsaturated ketones, not 1,4-diketones, making them unsuitable for direct Paal-Knorr cyclization. researchgate.netrsc.org Therefore, a direct, documented pathway from this compound to furans via this method is not established.

Advanced Materials and Polymer Chemistry Applications

Currently, there is no information available in the scientific or patent literature to suggest that this compound is used in the fields of advanced materials or polymer chemistry.

Stereoselective Synthesis of Enantiopure Compounds

Aryl cyclopropyl ketones, including this compound, are valuable starting materials for the stereoselective synthesis of enantiomerically pure or enriched compounds. The activation of the cyclopropane ring under catalytic conditions allows for the construction of complex cyclic and polycyclic structures with precise control over stereochemistry.

One powerful strategy involves the use of visible-light photocatalysis to initiate a formal [3+2] cycloaddition. nih.gov In this process, the aryl cyclopropyl ketone is reduced to a radical anion, which then undergoes ring-opening. nih.govnih.gov The resulting intermediate can react with a tethered alkene to form a highly substituted cyclopentane ring. nih.gov

A significant advancement in this area is the development of an asymmetric variant that uses a dual-catalyst system: a transition metal photoredox catalyst (e.g., Ru(bpy)₃²⁺) and a chiral Lewis acid. nih.gov The chiral Lewis acid coordinates to the ketone, creating a chiral environment that directs the stereochemical outcome of the cycloaddition, leading to the formation of enantioenriched products. nih.gov This method enables the enantiocontrolled construction of densely functionalized cyclopentanes that are otherwise difficult to access. nih.gov The reaction demonstrates broad scope, accommodating various substituents on the aryl ring of the ketone and tolerating different alkene partners. nih.gov

Table 1: Enantioselective [3+2] Photocycloaddition of Aryl Cyclopropyl Ketones This table is representative of the process and not specific to the 3,4-dichloro substrate, which is expected to behave similarly based on the reported scope.

Aryl Ketone Substituent Alkene Partner Catalyst System Yield (%) d.r. ee (%) Source
Phenyl Styrene Ru(bpy)₃(PF₆)₂, Chiral Lewis Acid 85 >20:1 92 nih.gov
4-MeO-Phenyl Styrene Ru(bpy)₃(PF₆)₂, Chiral Lewis Acid 76 >20:1 90 nih.gov
4-CF₃-Phenyl Styrene Ru(bpy)₃(PF₆)₂, Chiral Lewis Acid 81 >20:1 91 nih.gov
2-Naphthyl Styrene Ru(bpy)₃(PF₆)₂, Chiral Lewis Acid 85 >20:1 94 nih.gov
Phenyl 1,1-Diphenylethylene Ru(bpy)₃(PF₆)₂, Chiral Lewis Acid 90 - 95 nih.gov

Beyond photocatalysis, other transition metal and organocatalytic systems have been employed to achieve stereoselectivity. Samarium(II) iodide (SmI₂) has been used as a catalyst for the intermolecular coupling of aryl cyclopropyl ketones with alkynes to furnish decorated cyclopentenes. acs.orgnih.govresearchgate.net This radical-based method provides access to complex molecular frameworks. nih.gov An intramolecular version of this reaction has been applied to the total synthesis of (–)-(α)-kainic acid, where an SmI₂-catalyzed [3+2] cycloaddition between an aryl cyclopropyl ketone and an alkyne proceeds with complete diastereoselectivity to form a key pyrrolidine (B122466) intermediate. acs.org

Furthermore, radical cascade reactions directed by other chiral catalysts have proven effective. For example, a chiral Titanium(salen) catalyst can control the enantioselective cyclization of polyfunctional aryl cyclopropyl ketones with alkynes, demonstrating another powerful approach to enantioenriched polycyclic systems. researchgate.net

Table 2: Examples of Stereoselective Reactions with Aryl Cyclopropyl Ketones

Reaction Type Catalyst Substrate Type Product Stereoselectivity Source
Intramolecular [3+2] Cycloaddition SmI₂ Aryl cyclopropyl ketone-alkyne Kainoid Precursor Complete Diastereoselectivity acs.org
Intermolecular Radical Coupling SmI₂ Aryl cyclopropyl ketone, Alkyne Decorated Cyclopentene (B43876) - acs.orgnih.gov
Radical Cascade Cyclization Chiral Ti(salen) Polyfunctional aryl cyclopropyl ketone, Alkyne Polycyclic System High Enantioselectivity researchgate.net
Asymmetric [3+2] Cycloaddition Chiral Thiol (Organocatalyst) Vinylcyclopropane, Alkene Cyclopentane Good Enantioselectivity researchgate.net

Conclusion

Summary of Key Research Findings

(3,4-Dichlorophenyl)(cyclopropyl)methanone, a specialized organic compound, has been identified in scientific research primarily as a crucial intermediate and building block in the synthesis of more complex molecules. The compound's structure, which combines a cyclopropyl (B3062369) group with a 3,4-dichlorinated phenyl ring attached to a ketone, makes it a versatile precursor in various chemical transformations.

Key research has highlighted its role in the following areas:

Pharmaceutical and Agrochemical Synthesis: The compound is a documented intermediate in creating molecules with potential biological activity. For instance, it is utilized in synthetic pathways to produce heterocyclic frameworks like indazoles. Its structural components are frequently found in fungicides and other agrochemicals, where the dichlorophenyl moiety can confer potent bioactivity and the cyclopropyl group can modulate metabolic stability.

Catalytic and Cycloaddition Reactions: Research has explored the reactivity of aryl cyclopropyl ketones in general, demonstrating their utility in novel cycloaddition reactions. nih.gov Specifically, visible light photocatalysis can be used to achieve a formal [3+2] cycloaddition with olefins, leading to the formation of highly substituted cyclopentane (B165970) rings. nih.gov This type of reaction is significant for its ability to construct complex carbocyclic frameworks, including quaternary carbon stereocenters, from relatively simple starting materials. nih.gov The ketone functional group can be activated by a Lewis acid, which facilitates a one-electron reduction to form a ketyl radical intermediate, a key step in these cycloaddition pathways. nih.gov

Enzyme Inhibition Studies: Cyclopropyl ketone derivatives have been investigated as potential enzyme inhibitors. Research has indicated that these types of compounds can inhibit the pyruvate (B1213749) dehydrogenase complex (PDC), which is a critical enzyme in cellular respiration and energy metabolism. This inhibitory action suggests a potential mechanism for the biological effects of molecules derived from this ketone.

The table below summarizes the principal areas of research involving (3,4-Dichlorophenyl)(cyclopropyl)methanone and related aryl cyclopropyl ketones.

Research AreaKey Application/ReactionSignificance
Organic Synthesis Intermediate for HeterocyclesUsed as a building block for bioactive frameworks such as indazoles.
Photocatalysis [3+2] Cycloaddition ReactionsEnables the synthesis of complex cyclopentane structures from simple precursors. nih.gov
Biochemistry Enzyme Inhibition StudiesCyclopropyl ketone structures show potential as inhibitors of metabolic enzymes like PDC.

Outlook on the Continued Significance of Cyclopropyl 3,4-Dichlorophenyl Ketone in Academic Research

The continued relevance of (3,4-Dichlorophenyl)(cyclopropyl)methanone in academic research appears secure, primarily driven by its established utility as a synthetic intermediate and the growing interest in the unique reactivity of cyclopropyl ketones. The demand for novel fungicides, pesticides, and pharmaceuticals ensures ongoing research into synthetic routes involving this and similar chlorinated aromatic compounds.

Future academic exploration is likely to advance in several key directions:

Development of Novel Synthetic Methodologies: The demonstrated success of using aryl cyclopropyl ketones in photocatalyzed cycloadditions suggests a fertile ground for further methods development. nih.gov Researchers will likely continue to explore new catalytic systems, expand the scope of reaction partners, and refine the stereoselectivity of these transformations. As a readily available dichlorinated aryl cyclopropyl ketone, this compound serves as an excellent model substrate for such studies.

Probing Biological Mechanisms: While its role as a synthetic precursor is clear, further investigation into the direct biological activities of (3,4-Dichlorophenyl)(cyclopropyl)methanone and its simple derivatives could reveal new applications. Studies on its potential as an enzyme inhibitor, for instance, may uncover novel biochemical tools or lead compounds for drug discovery.

Expansion in Materials Science: Beyond life sciences, the compound could find applications as a building block for specialized polymers or functional materials where its specific combination of a rigid aromatic core and a strained cyclopropyl ring could impart unique physical or electronic properties.

Q & A

Q. What are the primary synthetic routes for cyclopropyl 3,4-dichlorophenyl ketone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation of 1,2-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of Lewis acids like AlCl₃. Key steps include:

Acylation: Reacting 1,2-dichlorobenzene with cyclopropanecarbonyl chloride under anhydrous conditions .

Purification: Column chromatography or recrystallization to isolate the ketone.
Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of substrate to acyl chloride) and reaction temperature (60–80°C). Competing side reactions, such as over-acylation or ring-opening of the cyclopropane, can reduce yields if conditions are not tightly regulated .

Q. How can NMR spectroscopy resolve conformational ambiguities in cyclopropyl ketones?

Methodological Answer: 1H and 13C NMR are critical for assigning cyclopropyl proton environments. For example:

  • Chemical Shift Analysis: The C2 cyclopropyl proton in rigid tricyclo[3.3.0.02,8]octan-3-one appears as a distinct triplet at 1.85 ppm, while C1/C8 protons resonate as complex multiplets near 2.65 ppm due to coupling with adjacent protons .
  • Deuterium Labeling: Partial deuteration at specific positions (e.g., C2) simplifies spectra by reducing signal overlap, enabling precise assignments .
    This approach is essential for distinguishing s-cis and s-trans conformers in flexible systems.

Q. How do steric and electronic effects influence the reduction kinetics of cyclopropyl ketones?

Methodological Answer: Kinetic studies with NaBH₄ reveal that cyclopropyl phenyl ketone reacts slower (relative rate = 0.12) than cyclohexyl analogs (0.25) due to:

  • Ring Strain: The cyclopropane’s angle strain destabilizes the transition state during nucleophilic attack.
  • Conformational Rigidity: The s-cis conformation (global energy minimum) hinders borohydride approach compared to less strained cycloalkyl ketones .
    Experimental design should include temperature-controlled reactions (e.g., 0–35°C) and monitoring via UV-Vis or quenching methods to track rate differences.

Advanced Research Questions

Q. What mechanistic insights underpin nickel-catalyzed [3+2] cycloadditions of cyclopropyl ketones with alkynes?

Methodological Answer: The reaction proceeds via oxidative addition of the cyclopropyl ketone to Ni(0), forming a six-membered oxa-nickelacycle intermediate. Key steps:

Catalyst Activation: [Ni(cod)₂] with AlMe₃ generates a Ni-Al complex, facilitating cyclopropane ring activation .

Cycloaddition: Alkyne insertion into the Ni–C bond yields cyclopentene derivatives.
Critical parameters include:

  • Ligand Effects: Electron-deficient ligands enhance oxidative addition.
  • Solvent Choice: THF stabilizes the nickelacycle intermediate, improving regioselectivity .
    Data from X-ray crystallography and 13C NMR tracking of intermediates validate this pathway.

Q. How can rigid molecular systems resolve contradictions in cyclopropyl delocalization studies?

Methodological Answer: Conformationally locked tricyclo[3.3.0.02,8]octan-3-one (4) eliminates mobility-related ambiguities. Experimental design involves:

Synthesis: Intramolecular diazo ketone cyclization (CuSO₄ catalysis) ensures geometric rigidity .

Spectroscopic Probes: UV-Vis and NMR assess conjugation between the cyclopropane and carbonyl.
In rigid systems, dihedral angles (e.g., 25° between C–CO and cyclopropane bonds) dictate delocalization efficiency, resolving discrepancies from flexible models .

Q. Why do decarboxylative rearrangements of α-(carbonyl)cyclopropane carboxylic acids fail to produce cyclopropyl ketones under certain conditions?

Methodological Answer: Strong acidic conditions (e.g., H₂SO₄) promote 4,5-dihydrofuran formation via Wagner-Meerwein rearrangement, bypassing cyclopropyl ketone intermediates. Key factors:

  • Acid Strength: Weak acids favor decarboxylation, while strong acids induce cyclopropane ring opening.
  • Substrate Electronics: Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) stabilize carbocation intermediates, redirecting the pathway .
    Contradictions in product distribution (Table 1 in ) highlight the need for controlled pH and substrate screening.

Q. How do computational models predict cyclopropyl ketone conformations, and what are their limitations?

Methodological Answer: Ab initio methods (e.g., HF/6-31G*) calculate energy minima for s-cis (global) and s-trans (local) conformers. Steps include:

Parameterization: Deriving torsion constants (e.g., V1, V2, V3) from potential energy surfaces .

Validation: Comparing computed NMR chemical shifts with experimental data.
Limitations arise in systems with dynamic puckering (e.g., bicyclo[m.1.0]alkan-2-ones), where steric effects dominate over electronic delocalization .

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